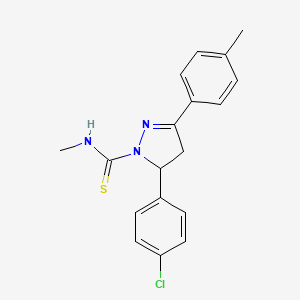

5-(4-chlorophenyl)-N-methyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Description

5-(4-Chlorophenyl)-N-methyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a pyrazoline carbothioamide derivative characterized by a dihydropyrazole core substituted with a 4-chlorophenyl group at position 5, a p-tolyl (4-methylphenyl) group at position 3, and a methyl-substituted thiocarbamoyl group at position 1. Its molecular formula is C₁₈H₁₇ClN₃S, with a molecular weight of 342.86 g/mol.

Pyrazoline derivatives are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and antidepressant effects. The thiocarbamoyl moiety and aromatic substituents in this compound likely enhance its interactions with biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic effects .

Properties

IUPAC Name |

3-(4-chlorophenyl)-N-methyl-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3S/c1-12-3-5-13(6-4-12)16-11-17(22(21-16)18(23)20-2)14-7-9-15(19)10-8-14/h3-10,17H,11H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFFOKZZMLPKPMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C(=S)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-methyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-methyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, the synthesis of heterocyclic compounds from 5-(4-chlorophenyl)-N-methyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has been shown to yield products with significant antimicrobial activity against various pathogens . This suggests potential applications in developing new antimicrobial agents.

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells, indicating their potential as therapeutic agents against various cancers . The exploration of molecular hybrids containing this compound has led to the identification of new anticancer agents that show promise in preclinical evaluations.

Anti-inflammatory Effects

There is emerging evidence suggesting that pyrazole derivatives possess anti-inflammatory properties. The structural modifications of this compound may enhance its efficacy as an anti-inflammatory agent, making it a candidate for further research in treating inflammatory disorders.

Synthesis of Novel Compounds

The compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions to form new heterocyclic structures, such as thiazoles and thiadiazoles, which are known for their broad range of biological activities . The ability to modify the pyrazole structure allows researchers to design compounds with tailored properties for specific applications.

Synthesis and Characterization

A study demonstrated the synthesis of several derivatives from this compound through reactions with halogenated compounds. The resulting products exhibited various biological activities, including antimicrobial and anticancer effects .

Structural Analysis

Crystallographic studies have provided insights into the molecular structure and interactions of this compound with other molecules. The analysis revealed π–π interactions between phenyl groups that could influence the compound's biological activity and stability .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-methyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among pyrazoline carbothioamides include substitutions at positions 3, 5, and the thiocarbamoyl group. These modifications influence melting points, solubility, and bioactivity.

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Halogen Effects : Bromine substitution (e.g., compound L ) reduces melting points compared to chlorine analogs (e.g., 27b ), likely due to increased molecular weight and altered crystal packing .

- Polar Groups: Sulfamoyl and methoxy groups in 27b increase polarity, raising the melting point (236–238°C) compared to non-polar p-tolyl substituents in the target compound .

- Heterocyclic Influence : Pyridine (in L ) and thiophene (in TTg ) substituents may enhance solubility in polar solvents, whereas p-tolyl groups improve lipophilicity .

Key Insights :

- Anticancer Activity : Electron-withdrawing groups (e.g., sulfamoyl in 27b ) enhance interactions with cellular targets like DNA topoisomerases or kinases .

- Antidepressant Activity: Electron-donating groups (e.g., 4-OHPh in TTg) may modulate serotonin/norepinephrine reuptake .

- EGFR Inhibition : Pyrimidine-tethered analogs (e.g., B-9 ) show potent EGFR inhibition, suggesting the target compound’s thiocarbamoyl group could similarly interact with kinase domains .

Biological Activity

5-(4-chlorophenyl)-N-methyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a member of the pyrazole family and has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H17ClN2S

- Molecular Weight : 302.83 g/mol

1. Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed potent activity against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of specific enzymes critical for microbial survival .

2. Anticancer Properties

Several studies have evaluated the anticancer potential of pyrazole derivatives. For instance, compounds structurally related to this compound have shown promising results against different cancer cell lines. In vitro assays revealed that these compounds could induce apoptosis and inhibit tumor growth effectively .

3. Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory properties. Research has shown that certain analogs can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting their potential in treating inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways and microbial metabolism.

- Cellular Pathways : It may modulate signaling pathways related to apoptosis and cell proliferation, particularly in cancer cells.

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial activity of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, demonstrating significant efficacy compared to standard antibiotics .

Case Study 2: Anticancer Activity

In another investigation involving human cancer cell lines (A549, MCF7), the compound was evaluated for its cytotoxic effects. Results showed that it inhibited cell proliferation with an IC50 value of approximately 25 µM. This suggests a considerable potential for further development as an anticancer agent .

Data Summary Table

Q & A

Q. What synthetic methodologies are optimal for preparing 5-(4-chlorophenyl)-N-methyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide?

The compound can be synthesized via a cyclocondensation reaction between substituted chalcones and thiosemicarbazides. Evidence from analogous pyrazole-carbothioamide derivatives suggests refluxing in anhydrous ethanol (4–6 hours) under nitrogen atmosphere yields the dihydropyrazole core. For example, 5-(4-fluorophenyl)-3-(p-tolyl) analogs were synthesized by heating 0.001 M of precursor ketones with thiosemicarbazide in ethanol, followed by recrystallization in DMF (61% yield) . Modifications to substituents (e.g., chlorophenyl vs. fluorophenyl) may require adjusted stoichiometry or solvent polarity to optimize ring closure .

Q. How is the crystal structure of this compound characterized, and what conformational features are critical for stability?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key parameters include:

- Dihedral angles between aromatic rings (e.g., 80.21° between pyrazolyl and fluorophenyl in analogs), influencing π-π stacking .

- Hydrogen bonding networks : Intramolecular N–H⋯N and N–H⋯S interactions stabilize the thioamide moiety, while intermolecular C–H⋯F bonds enhance lattice stability .

- Envelope conformation of the pyrazolyl ring, with methine-C as the flap atom, observed in related structures .

Q. What spectroscopic techniques are essential for purity and structural validation?

- NMR : and NMR to confirm substituent positions (e.g., methyl group integration at δ ~2.3 ppm for p-tolyl).

- FT-IR : Peaks at ~3200 cm (N–H stretch) and ~1250 cm (C=S stretch) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound?

Docking simulations (e.g., AutoDock Vina) against target proteins (e.g., cyclooxygenase-2 or antimicrobial enzymes) can identify binding affinities. For pyrazole derivatives, the thioamide group often interacts with catalytic residues (e.g., hydrogen bonding to Ser530 in COX-2), while the chlorophenyl group occupies hydrophobic pockets . Key steps:

Q. How do substituent variations (e.g., Cl vs. F on phenyl rings) impact bioactivity?

Comparative studies on fluorophenyl vs. chlorophenyl analogs reveal:

- Electron-withdrawing groups (Cl, F) enhance metabolic stability but may reduce solubility.

- Hydrogen bonding capacity : Fluorine participates in weaker C–H⋯F interactions vs. stronger Cl-mediated halogen bonds, affecting target engagement .

- Antimicrobial activity : Chlorophenyl derivatives exhibit higher MIC values (e.g., 8 µg/mL against S. aureus) compared to fluorophenyl analogs due to increased lipophilicity .

Q. What experimental strategies resolve contradictions in reported biological data?

- Dose-response curves : Confirm IC values across multiple assays (e.g., MTT vs. resazurin for cytotoxicity).

- Structural analogs : Test compounds with incremental substituent changes to isolate pharmacophoric contributions.

- Crystallographic data : Correlate bioactivity with specific conformations (e.g., planar vs. twisted thioamide groups) .

Q. How can computational methods guide the optimization of pharmacokinetic properties?

- ADMET prediction : Tools like SwissADME assess logP (optimal range: 2–3), BBB permeability, and CYP450 inhibition.

- QSAR models : Correlate substituent electronegativity (e.g., Hammett σ values) with solubility and bioavailability. For example, replacing 4-methoxyphenyl with p-tolyl improves metabolic stability by reducing O-demethylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.